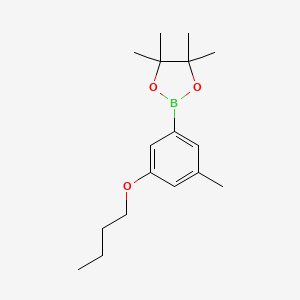

2-(3-Butoxi-5-metilfenil)-4,4,5,5-tetrametil-1,3,2-dioxaborolano

Descripción general

Descripción

2-(3-Butoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in various fields of scientific research This compound is characterized by its unique structure, which includes a boron atom coordinated to a dioxaborolane ring and a substituted phenyl group

Aplicaciones Científicas De Investigación

2-(3-Butoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has diverse applications in scientific research:

Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Biology: Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.

Medicine: Explored for its role in drug design and synthesis, particularly in the development of boron-containing pharmaceuticals.

Industry: Utilized in the synthesis of advanced materials, such as polymers and electronic components, due to its unique reactivity and stability.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Butoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-butoxy-5-methylphenylboronic acid with a suitable dioxaborolane precursor. The reaction is often carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the boron center. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction is usually catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0), and proceeds under mild conditions at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of 2-(3-Butoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Industrial production also emphasizes the importance of efficient purification techniques, such as recrystallization and chromatography, to remove impurities and by-products.

Análisis De Reacciones Químicas

Types of Reactions

2-(3-Butoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Oxidation: The boron center can be oxidized to form boronic acids or boronate esters.

Reduction: Reduction reactions can convert the boron center to a borohydride or other reduced forms.

Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or sodium perborate (NaBO₃) in aqueous or organic solvents.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., Grignard reagents) under controlled conditions.

Major Products

Oxidation: Formation of 3-butoxy-5-methylphenylboronic acid.

Reduction: Formation of borohydride derivatives.

Substitution: Formation of various substituted phenyl derivatives, depending on the reagents used.

Mecanismo De Acción

The mechanism of action of 2-(3-Butoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions through the boron center. The boron atom can form reversible covalent bonds with nucleophiles, making it a versatile intermediate in organic synthesis. In biological systems, the compound’s boron center can interact with biomolecules, potentially disrupting cellular processes or enhancing the delivery of therapeutic agents.

Comparación Con Compuestos Similares

Similar Compounds

3-Butoxy-5-methylphenylboronic acid: Similar structure but lacks the dioxaborolane ring, making it less versatile in certain reactions.

4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane: Similar dioxaborolane structure but with a different phenyl substitution pattern, affecting its reactivity and applications.

2-(3-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar dioxaborolane structure but with a methoxy group instead of a butoxy group, influencing its solubility and reactivity.

Uniqueness

2-(3-Butoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane stands out due to the presence of both the butoxy and methyl groups on the phenyl ring, which enhance its chemical reactivity and potential applications. The combination of the dioxaborolane ring and the substituted phenyl group provides a unique balance of stability and reactivity, making it a valuable compound in various fields of research and industry.

Actividad Biológica

2-(3-Butoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered attention in various fields due to its unique structural features and potential biological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

The compound is characterized by a boron atom coordinated to a dioxaborolane ring and a substituted phenyl group. Its molecular formula is with a molecular weight of 290.21 g/mol. The presence of both butoxy and methyl groups enhances its chemical reactivity and stability.

The biological activity of 2-(3-butoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily revolves around its ability to interact with biological macromolecules. The boron atom can form reversible covalent bonds with nucleophiles, making it a versatile intermediate in various chemical reactions. In biological contexts, this interaction can potentially disrupt cellular processes or enhance the delivery of therapeutic agents.

1. Cancer Therapy

One of the most promising applications of this compound is in Boron Neutron Capture Therapy (BNCT) for cancer treatment. BNCT is a targeted radiation therapy that relies on the selective uptake of boron compounds by tumor cells. The unique structure of this compound may improve its effectiveness as a boron delivery agent in BNCT.

2. Drug Development

Research indicates that organoboron compounds like 2-(3-butoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can serve as scaffolds for drug design. Its boron-containing structure may lead to the development of new pharmaceuticals that target specific biological pathways.

3. Enzyme Inhibition

Studies have shown that certain organoboron compounds can inhibit cytochrome P450 enzymes (CYPs), which are crucial for drug metabolism. This inhibition can lead to significant drug-drug interactions and altered pharmacokinetics.

Case Studies

Several studies have explored the biological activity of related organoboron compounds:

- Study on BNCT : A study investigated the efficacy of various boron compounds in BNCT for glioblastoma treatment. The results indicated enhanced tumor localization and reduced side effects compared to traditional therapies.

- CYP Inhibition Studies : Research demonstrated that some boron-containing compounds exhibit selective inhibition of CYP enzymes. For instance, a related compound showed significant inhibition of CYP2D6 and CYP3A4 at low micromolar concentrations.

Data Table: Biological Activity Summary

Propiedades

IUPAC Name |

2-(3-butoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27BO3/c1-7-8-9-19-15-11-13(2)10-14(12-15)18-20-16(3,4)17(5,6)21-18/h10-12H,7-9H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYHABOWXIZNELA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OCCCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675291 | |

| Record name | 2-(3-Butoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218789-82-2 | |

| Record name | 2-(3-Butoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218789-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Butoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.